ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups. The presence of these groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other indole and thiazole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-fluoroindole, thiazole-4-carboxylic acid.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl (2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H16FN3O3S, with a molecular weight of 361.4 g/mol. Its structure features an indole moiety, a thiazole ring, and an ester functional group, which are known to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆FN₃O₃S |
Molecular Weight | 361.4 g/mol |
IUPAC Name | Ethyl 2-[2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
CAS Number | 1374533-03-5 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole ring and the introduction of the indole moiety through various coupling reactions. Catalysts such as methanesulfonic acid are often employed to facilitate these reactions.
The biological activity of this compound is largely attributed to its structural components:
- Indole Moiety : Known for its role in various biological processes, including modulation of neurotransmitter systems.
- Thiazole Ring : Often associated with antimicrobial and anticancer activities due to its ability to interact with biological targets.
- Ester Group : Contributes to the lipophilicity of the compound, enhancing its bioavailability.
The interaction with specific molecular targets can lead to inhibition or activation of various biochemical pathways, resulting in therapeutic effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Apoptosis Induction : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity and causing morphological changes at micromolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Similar thiazole-containing compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 1: Antitumor Effects on MDA-MB-231 Cells
A study assessed the effects of thiazole derivatives on breast cancer cells. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 1 μM, highlighting the potential therapeutic application of thiazole-based compounds in oncology .
Study 2: Antimicrobial Efficacy Against Pathogens
Research conducted on thiazole derivatives revealed potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The derivatives demonstrated MIC values ranging from 2 μg/ml to 10 μg/ml, indicating their potential as effective antimicrobial agents .
Properties
Molecular Formula |
C17H16FN3O3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-fluoro-1-methylindole-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16FN3O3S/c1-3-24-15(22)8-12-9-25-17(19-12)20-16(23)14-7-10-6-11(18)4-5-13(10)21(14)2/h4-7,9H,3,8H2,1-2H3,(H,19,20,23) |
InChI Key |
YVOMVNSWTXJHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
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